- Novel organic electroluminescent compounds having high luminous efficiency for improved driving lifespan and greater efficiency in electroluminescent devices, and organic electroluminescent devices comprising the organic electroluminescent compounds, World Intellectual Property Organization, , ,
Cas no 934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole)
934545-80-9 structure
Product Name:3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
CAS 번호:934545-80-9
MF:C22H14BrN
메가와트:372.257264614105
MDL:MFCD26127422
CID:1982382
PubChem ID:253661442
Update Time:2025-05-27
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 화학적 및 물리적 성질
이름 및 식별자
-
- 3-bromo-9-(naphthalen-2-yl)-9H-carbazole
- 3-Bromo-9-(2-naphthyl)carbazole
- 3-bromo-9-naphthalen-2-ylcarbazole
- 9-(2-Naphthyl)-3-bromocarbazole
- N-(2-naphthyl)-3-bromocarbazole
- 3-bromo-9-(2-naphthalenyl)-9H-Carbazole
- 3-Bromo-9-(2-naphthyl)-9H-carbazole
- OL10003
- AK151472
- AX8288078
- J3.546.470K
- 3-broMo-9-(phthalen-2-yl)-9H-carbazole (B2NC)
- 3-Bromo-9-(2-naphthalenyl)-9H-carbazole (ACI)
- 3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
-
- MDL: MFCD26127422
- 인치: 1S/C22H14BrN/c23-17-10-12-22-20(14-17)19-7-3-4-8-21(19)24(22)18-11-9-15-5-1-2-6-16(15)13-18/h1-14H
- InChIKey: MBGUQKKYEOAENA-UHFFFAOYSA-N
- 미소: BrC1C=C2C3C(N(C2=CC=1)C1C=C2C(C=CC=C2)=CC=1)=CC=CC=3
계산된 속성
- 정밀분자량: 371.03100
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 0
- 중원자 수량: 24
- 회전 가능한 화학 키 수량: 1
- 복잡도: 451
- 토폴로지 분자 극성 표면적: 4.9
실험적 성질
- 융해점: 131.0 to 135.0 deg-C
- PSA: 4.93000
- LogP: 6.69940
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 보안 정보
-
기호:
- 제시어:경고
- 피해 선언: H315-H319
- 경고성 성명: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
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2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:20.0%
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요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:20.0%
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219005482-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 95% | 5g |
$199.80 | 2023-08-31 | |
| TRC | B701073-50mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B701073-100mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B701073-500mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 500mg |
$ 135.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 5g |
1090.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B5028-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97.0%(LC&N) | 1g |
275.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-5g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 5g |
442.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-1g |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 1g |
129.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OP785-200mg |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole |
934545-80-9 | 97% | 200mg |
87.0CNY | 2021-08-04 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B857700-1g |
3-Bromo-9-(2-naphthyl)carbazole |
934545-80-9 | ≥98% | 1g |
¥53.10 | 2022-09-29 |
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 4 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper , 18-Crown-6 Solvents: Dimethylformamide ; 24 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, rt
참조
- Preparation of carbazole compounds for electronic device, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; rt → 108 °C; 3 h, 108 °C
참조
- Adamantyl-containing carbazole-type organic compounds, organic electroluminescent device and electronic device comprising the same, China, , ,
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Amine based hole transport layer and carbazole-based light emitting auxiliary layer for organic electroluminescent device, Korea, , ,
합성 방법 5
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Tri-tert-butylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: o-Xylene ; 16 h, 135 - 140 °C
참조
- Preparation of (dibenzofuranyl)indolo[2,3-b]carbazole derivatives as organic light emitting layer and its applications in OLEDs, China, , ,
합성 방법 6
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 16 h, 150 °C
참조
- Organic electroluminescence device and amine compound for organic electroluminescence device, United States, , ,
합성 방법 7
반응 조건
1.1 Reagents: Potassium acetate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Dimethylformamide ; 18 h, rt → reflux
참조
- Two organic host materials for organic optoelectronic element and display device, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide Solvents: Xylene ; 6 h, reflux
참조
- Preparation of phosphindolo[2,3-b]carbazole 7-oxide derivatives for organic electroluminescent devices, Korea, , ,
합성 방법 9
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Copper , 18-Crown-6 Solvents: Toluene ; 24 h, 100 °C
참조
- Azacarbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Cuprous iodide , 18-Crown-6 Solvents: Dimethylformamide ; overnight, rt → reflux
참조
- Preparation of heterocyclic compounds for organic electroluminescent devices, China, , ,
합성 방법 11
반응 조건
1.1 Catalysts: Tributylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene , Water ; 12 h, rt
참조
- Organic light-emitting devices and displays with emitting layers employing multiple hosts, United States, , ,
합성 방법 12
반응 조건
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 20 h, rt
참조
- Hole transport materials and organic electroluminescent devices using them, Korea, , ,
합성 방법 13
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Dichloromethane ; 12 h, rt
참조
- New bipolar green host materials containing benzimidazole-carbazole moiety in phosphorescent OLEDs, Bulletin of the Korean Chemical Society, 2011, 32(3), 841-846
합성 방법 14
반응 조건
1.1 Reagents: Potassium carbonate , Cuprous iodide Catalysts: 18-Crown-6 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ; 5 h, reflux; reflux → rt
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
1.2 Reagents: Water ; rt; 30 min, rt
1.3 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide ; 40 min, 0 °C; overnight, rt
1.4 Reagents: Water
참조
- preparation of 1,2-benzo[a]anthracene derivatives as organic electroluminescent materials, China, , ,
합성 방법 15
반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Copper Solvents: Toluene ; rt → 150 °C; 24 h, 150 °C
참조
- Preparation of anthracene-based compounds useful as electroluminescent material in OLED, China, , ,
합성 방법 16
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Heteroaryl compounds as organic electronic device materials, World Intellectual Property Organization, , ,
합성 방법 17
반응 조건
1.1 Reagents: Potassium carbonate , Sodium sulfate Catalysts: Copper Solvents: Nitrobenzene ; 200 °C
참조
- Carbazole compounds for organic electronic device, Korea, , ,
합성 방법 18
반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: Toluene ; 100 °C
참조
- Preparation of carbazole compounds as organic electronic device materials, World Intellectual Property Organization, , ,
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Raw materials
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole Preparation Products
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:934545-80-9)3-Bromo-9-(naphthalen-2-yl)-9H-carbazole
주문 번호:A851187
인벤토리 상태:in Stock
재다:100g
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 07:34
가격 ($):211.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:934545-80-9)N-(2-萘基)-3-溴咔唑
주문 번호:LE26860937
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:59
가격 ($):discuss personally
Email:18501500038@163.com
3-Bromo-9-(naphthalen-2-yl)-9H-carbazole 관련 문헌
-
Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
934545-80-9 (3-Bromo-9-(naphthalen-2-yl)-9H-carbazole) 관련 제품
- 73087-83-9(3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole)
- 1210469-11-6(10-bromo-7-phenyl-benzo[c]carbazole)
- 57103-20-5(3,6-Dirbomo-9-phenylcarbazole)
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- 934545-83-2(3-Bromo-9-(naphthalen-1-yl)-9H-carbazole)
- 94994-62-4(2-Bromo-9-phenyl-9H-carbazole)